

Best practices for storing and handling SIS17.

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Compound of Interest

Compound Name: SIS17

Cat. No.: B610853

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Technical Support Center: SIS17

Welcome to the technical support center for **SIS17**, a selective inhibitor of histone deacetylase 11 (HDAC11). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling **SIS17**, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SIS17** and what is its primary mechanism of action?

A1: **SIS17** is a potent and selective cell-permeable inhibitor of HDAC11 with an IC₅₀ value of 0.83 μ M.^{[1][2][3][4]} Its primary mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.^{[1][3][4]} **SIS17** shows high selectivity for HDAC11 and does not significantly inhibit other HDACs.^{[1][3][4]}

Q2: What are the recommended storage conditions for **SIS17**?

A2: Proper storage of **SIS17** is crucial for maintaining its stability and activity. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.^[2]

Q3: How should I dissolve **SIS17**?

A3: **SIS17** is soluble in DMSO.[1][2] For in vitro experiments, stock solutions can be prepared in fresh, moisture-free DMSO.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline are recommended.[1][2] It is advised to prepare working solutions for in vivo experiments freshly on the day of use.[1] If precipitation occurs during preparation, sonication or gentle heating can aid dissolution.[1]

Q4: Is **SIS17** stable in cell culture media?

A4: The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended for optimal results.[1] Therefore, it is best to add **SIS17** to cell culture media immediately before treating the cells.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of **SIS17**

Property	Value	Reference
Molecular Weight	366.6 g/mol	[1]
Formula	C21H38N2OS	[1]
CAS Number	2374313-54-7	[1]
IC50 (HDAC11)	0.83 μ M	[1][2][3][4]
Appearance	White solid	[1]

Table 2: Storage Recommendations for **SIS17**

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[1][2]
In Solvent	-80°C	1 year	[1][2]

Table 3: Solubility of **SIS17**

Solvent	Concentration	Notes	Reference
DMSO	125 mg/mL (340.97 mM)	Sonication is recommended	[1]
DMSO	73 mg/mL (199.12 mM)	Use fresh, moisture-free DMSO	[2]
In vivo formulation 1	4 mg/mL (10.91 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended.	[1]
In vivo formulation 2	≥ 2.08 mg/mL (5.67 mM)	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Prepare fresh.	[1]
In vivo formulation 3	≥ 2 mg/mL (5.46 mM)	10% DMSO + 90% Corn Oil. Prepare fresh.	[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of SHMT2 Fatty Acylation

This protocol is adapted from a study demonstrating the effect of **SIS17** on the fatty acylation of SHMT2 in MCF7 cells.

Materials:

- MCF7 cells
- **SIS17**
- Cell lysis buffer (e.g., RIPA buffer)

- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against SHMT2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Culture MCF7 cells to the desired confluency. Treat cells with varying concentrations of **SIS17** (e.g., 0, 12.5, 25, 50 μ M) for 6 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. An increase in the molecular weight of the SHMT2 band in **SIS17**-treated samples indicates increased fatty acylation.

Protocol 2: Cytotoxicity Assay

This protocol outlines a general procedure to assess the cytotoxic effects of **SIS17** in combination with other drugs, such as Oxaliplatin, in cancer cell lines (e.g., K562).

Materials:

- K562 cells
- **SIS17**
- Oxaliplatin
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined optimal density.
- Compound Treatment: Treat the cells with a serial dilution of **SIS17**, Oxaliplatin, and a combination of both for 48 hours. Include a vehicle-treated control group.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values for each compound and assess the synergistic effect of the combination treatment.

Troubleshooting Guides

Issue 1: **SIS17** precipitates out of solution during my experiment.

- **Possible Cause:** The solubility of **SIS17** may be limited in your experimental buffer.
- **Troubleshooting Steps:**
 - **Increase DMSO concentration:** Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your cells.
 - **Prepare fresh dilutions:** Prepare working dilutions of **SIS17** from a concentrated DMSO stock immediately before use.
 - **Sonication/Vortexing:** Briefly sonicate or vortex the solution before adding it to your experimental setup.
 - **Use of Pluronic F-68:** For cell culture experiments, a low concentration of Pluronic F-68 can sometimes help to maintain the solubility of hydrophobic compounds.

Issue 2: I am not observing the expected inhibitory effect of **SIS17**.

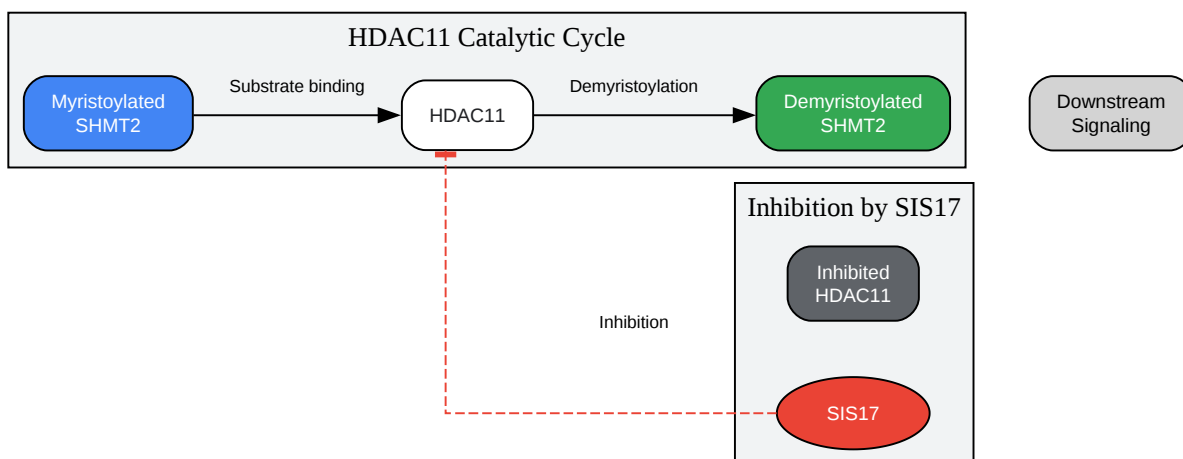
- **Possible Causes:**
 - Degradation of the compound.
 - Suboptimal experimental conditions.
- **Troubleshooting Steps:**
 - **Verify Storage:** Ensure that **SIS17** has been stored correctly according to the recommendations.

- Use Fresh Aliquots: If you have been using the same stock solution for a long time, try a fresh aliquot.
- Optimize Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines and assays. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experiment.
- Positive Control: Include a positive control for HDAC11 inhibition if available.

Issue 3: High background in Western blot analysis.

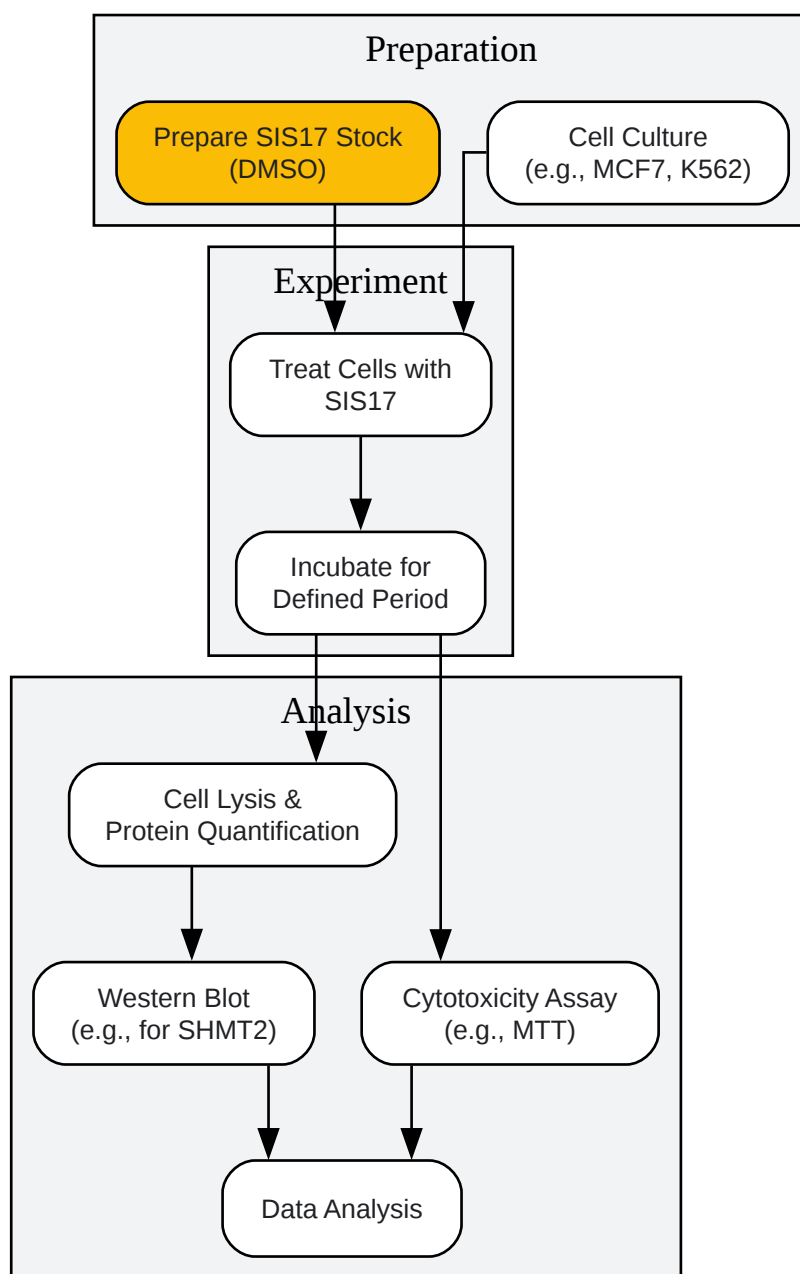
- Possible Causes:
 - Insufficient blocking.
 - Primary or secondary antibody concentration is too high.
- Troubleshooting Steps:
 - Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).
 - Titrate Antibodies: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that give a strong signal with low background.
 - Increase Washing Steps: Increase the number and duration of washes after antibody incubations.

Visualizations



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Caption: Mechanism of **SIS17** action on HDAC11.



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Caption: General experimental workflow using **SIS17**.

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